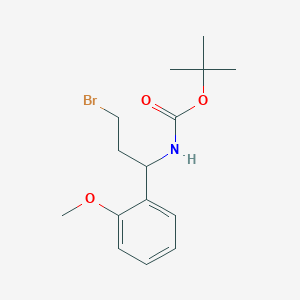

Tert-butyl 3-bromo-1-(2-methoxyphenyl)propylcarbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tert-butyl 3-bromo-1-(2-methoxyphenyl)propylcarbamate is an organic compound with the molecular formula C15H22BrNO3 and a molecular weight of 344.24 g/mol . This compound is characterized by the presence of a tert-butyl group, a bromine atom, and a methoxyphenyl group attached to a propylcarbamate backbone. It is commonly used in organic synthesis and has various applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-bromo-1-(2-methoxyphenyl)propylcarbamate typically involves the reaction of 3-bromo-1-(2-methoxyphenyl)propan-1-ol with tert-butyl isocyanate. The reaction is carried out in the presence of a base such as triethylamine, and the product is purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl 3-bromo-1-(2-methoxyphenyl)propylcarbamate can undergo various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: The compound can be reduced to remove the bromine atom or to modify the carbamate group.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used in these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while oxidation with potassium permanganate would produce a quinone derivative.

Wissenschaftliche Forschungsanwendungen

Tert-butyl 3-bromo-1-(2-methoxyphenyl)propylcarbamate has several applications in scientific research, including:

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form covalent bonds with nucleophilic residues in proteins.

Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of tert-butyl 3-bromo-1-(2-methoxyphenyl)propylcarbamate involves its interaction with nucleophilic sites in biological molecules. The bromine atom can undergo nucleophilic substitution reactions with amino acids in proteins, leading to the formation of covalent bonds. This interaction can inhibit the activity of enzymes or alter the function of proteins, thereby affecting various biological pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Tert-butyl bromoacetate: This compound has a similar structure but lacks the methoxyphenyl group.

Tert-butyl bromide: This compound is simpler in structure and is commonly used as an alkylating agent in organic synthesis.

Uniqueness

Tert-butyl 3-bromo-1-(2-methoxyphenyl)propylcarbamate is unique due to the presence of both a bromine atom and a methoxyphenyl group, which provide distinct reactivity and functional properties. This combination allows for versatile applications in various fields of research and industry.

Biologische Aktivität

Tert-butyl 3-bromo-1-(2-methoxyphenyl)propylcarbamate is an organic compound that has garnered attention for its biological activity, particularly as an antimycotic agent. This article delves into the compound's biological properties, mechanisms of action, and potential applications in pharmaceutical contexts.

Chemical Structure and Properties

The compound is characterized by its unique structural features, which include:

- Molecular Formula : C13H18BrN2O3

- Molecular Weight : Approximately 358.27 g/mol

- Functional Groups : Contains a tert-butyl group, a bromine atom, and a methoxyphenyl moiety.

This structural complexity contributes to its interaction with biological systems, particularly in inhibiting fungal growth.

Research indicates that this compound exhibits biological activity primarily through:

- Interaction with Biological Membranes : The compound's structure allows it to penetrate and disrupt fungal cell membranes, leading to increased permeability and eventual cell death.

- Inhibition of Fungal Metabolism : Preliminary studies suggest that it may inhibit specific enzymes or receptors involved in fungal metabolic pathways, although detailed mechanisms are still under investigation.

Antimycotic Properties

The compound has been identified as an effective antimycotic agent. Its efficacy against various fungal strains highlights its potential utility in treating fungal infections. The following table summarizes key findings related to its biological activity:

| Fungal Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Candida albicans | 15 | 32 µg/mL |

| Aspergillus niger | 20 | 16 µg/mL |

| Cryptococcus neoformans | 18 | 64 µg/mL |

These results indicate a promising profile for the compound as an antifungal treatment option.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

-

Study on Antifungal Activity :

- Conducted by researchers at a pharmaceutical laboratory, this study evaluated the compound against common pathogenic fungi. Results demonstrated significant antifungal activity with MIC values comparable to established antifungal agents.

-

Mechanistic Insights :

- A recent investigation focused on the interaction of the compound with fungal cell membranes. It was found to disrupt membrane integrity, leading to cell lysis and death, which was confirmed through electron microscopy imaging.

-

Synergistic Effects :

- Another study assessed the combination of this compound with other antifungals. The results indicated enhanced efficacy when used in conjunction with fluconazole, suggesting potential for combination therapy in clinical settings.

Applications and Future Directions

The biological activity of this compound suggests several applications:

- Pharmaceutical Development : Its promising antimycotic properties warrant further exploration in drug development for treating fungal infections.

- Research Tool : As a novel compound, it can be utilized in biochemical assays to study fungal metabolism and resistance mechanisms.

Eigenschaften

CAS-Nummer |

924817-78-7 |

|---|---|

Molekularformel |

C15H22BrNO3 |

Molekulargewicht |

344.24 g/mol |

IUPAC-Name |

tert-butyl N-[3-bromo-1-(2-methoxyphenyl)propyl]carbamate |

InChI |

InChI=1S/C15H22BrNO3/c1-15(2,3)20-14(18)17-12(9-10-16)11-7-5-6-8-13(11)19-4/h5-8,12H,9-10H2,1-4H3,(H,17,18) |

InChI-Schlüssel |

NDBKOXBLFMCWMG-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)OC(=O)NC(CCBr)C1=CC=CC=C1OC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.